2-Isopropyl-1,2-dihydrophthalazine

Description

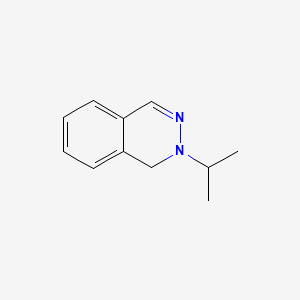

Structure

2D Structure

3D Structure

Properties

CAS No. |

156020-41-6 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.247 |

IUPAC Name |

2-propan-2-yl-1H-phthalazine |

InChI |

InChI=1S/C11H14N2/c1-9(2)13-8-11-6-4-3-5-10(11)7-12-13/h3-7,9H,8H2,1-2H3 |

InChI Key |

CQONLZUGCGWNJJ-UHFFFAOYSA-N |

SMILES |

CC(C)N1CC2=CC=CC=C2C=N1 |

Synonyms |

Phthalazine, 1,2-dihydro-2-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of 2 Isopropyl 1,2 Dihydrophthalazine

Classical Synthetic Routes to the Dihydrophthalazine Core and their Adaptations for 2-Isopropyl Substitution

Classical approaches to the synthesis of the dihydrophthalazine framework have traditionally relied on well-established organic reactions. These methods are often adapted to incorporate the 2-isopropyl group either during the primary ring formation or as a subsequent modification.

Ring-Closing Reactions for Dihydrophthalazine Formation

The formation of the dihydrophthalazine ring system can be effectively achieved through intramolecular cyclization reactions. A common strategy involves the reaction of a suitably substituted precursor that already contains the necessary atoms for the heterocyclic ring. For instance, the reaction between 2-(bromomethyl)benzaldehydes and arylhydrazines, catalyzed by iron(III) chloride under basic conditions, provides a direct route to 2-substituted 1,2-dihydrophthalazines. acs.org While this method has been demonstrated with various aryl substituents, its adaptation for a 2-isopropyl group would necessitate the use of isopropylhydrazine as the starting material. acs.org

Another classical approach involves the condensation of phthalaldehyde with a hydrazine (B178648) derivative. acs.org The resulting monoarylhydrazone can then undergo cyclization to form the 1,2-dihydrophthalazine (B1244300) ring. acs.org To synthesize the target compound, isopropylhydrazine would be the required reagent.

A further example of a ring-closing reaction is the treatment of phthalic anhydride (B1165640) with hydrazine hydrate (B1144303) and sodium acetate (B1210297) in aqueous acetic acid to yield phthalazin-1(2H)-one. jocpr.comsdiarticle3.com This intermediate can then be further functionalized. One-pot multicomponent reactions have also been developed, for example, reacting 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol, a substituted 2-bromo-1-phenylethanone, and phthalic anhydride to produce dihydrophthalazine-1,4-diones. researchgate.net

The following table summarizes key aspects of these ring-closing reactions:

| Starting Materials | Reagents/Catalysts | Key Intermediate(s) | Reference |

| 2-(Bromomethyl)benzaldehyde, Isopropylhydrazine | K₂CO₃, FeCl₃ | Hydrazone | acs.org |

| Phthalaldehyde, Isopropylhydrazine | - | Mono-isopropylhydrazone | acs.org |

| Phthalic Anhydride, Hydrazine Hydrate | Sodium Acetate, Acetic Acid | Phthalazin-1(2H)-one | jocpr.comsdiarticle3.com |

Reductive Pathways from Phthalazine (B143731) Precursors

An alternative classical strategy involves the reduction of a pre-formed phthalazine ring system. The reduction of phthalazine can lead to 1,2-dihydrophthalazine. thieme-connect.de This reduction can be influenced by the reaction conditions, such as the pH and cathode potential in electrochemical reductions. thieme-connect.de A one-pot tandem approach has been developed for the synthesis of N-alkyl-N,N'-diarylhydrazines, which involves the reduction of an azoarene to a hydrazoarene followed by reductive alkylation. researchgate.net This methodology could potentially be adapted for the synthesis of 2-isopropyl-1,2-dihydrophthalazine.

A specific example involves the treatment of substituted phthalazines with organomagnesium reagents, such as isopropylmagnesium chloride, in an anhydrous solvent like THF. nih.govnih.gov This nucleophilic addition to the C=N bond of the phthalazine ring results in the formation of the corresponding 1-substituted-1,2-dihydrophthalazine, which can then be N-acylated. nih.govnih.gov

Modern Catalytic Approaches for the Construction of the this compound Skeleton

Contemporary synthetic chemistry has introduced a variety of catalytic methods that offer enhanced efficiency, selectivity, and functional group tolerance for the synthesis of heterocyclic compounds like this compound.

Transition Metal-Catalyzed Cyclization and Annulation Strategies

Transition metal catalysis has become a powerful tool for constructing complex molecular architectures. researchgate.net Rhodium-catalyzed reactions, in particular, have been employed in the synthesis of dihydrophthalazine derivatives. For instance, Rh(III)-catalyzed C-H activation and cyclization cascade reactions have been described for the synthesis of related heterocyclic systems. researchgate.net These methods often involve the formation of a rhodacycle intermediate followed by annulation. mdpi.com The synthesis of spirocyclic dihydrophthalazine derivatives has been achieved through cascade reactions of aryl azomethine imines with cyclic diazo compounds, a process that involves rhodium carbene formation. researchgate.net

Palladium-catalyzed coupling and cyclization reactions also offer a route to dihydrophthalazines. csic.es For example, a Pd(0)-catalyzed coupling-cyclization between 2-substituted 2,3-allenylhydrazides and aryl iodides has been used to synthesize 3-pyrazolines, a related heterocyclic system. csic.es The application of such a strategy to the synthesis of this compound would require appropriately designed starting materials.

The following table provides examples of transition metal-catalyzed reactions for dihydrophthalazine synthesis:

| Catalyst | Reaction Type | Key Features | Reference |

| Rhodium(III) | C-H activation/cyclization | Cascade reaction, formation of rhodacycle intermediate | researchgate.netmdpi.com |

| Palladium(0) | Coupling-cyclization | Reaction of allenylhydrazides with aryl iodides | csic.es |

| Silver(I) | Domino addition/cycloisomerization | Regioselective synthesis of 1-alkoxyisochromenes from 2-alkynylbenzaldehydes | acs.org |

Organocatalytic and Biocatalytic Methods in Dihydrophthalazine Synthesis

Organocatalysis and biocatalysis are emerging as green and sustainable alternatives to metal-based catalysis. mpg.demt.com Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often with high enantioselectivity. mpg.de While specific examples for the direct synthesis of this compound are not prevalent, organocatalytic methods have been applied to the synthesis of related heterocyclic structures. For instance, ionic liquids have been used to catalyze the one-pot multicomponent reaction of acetylacetone, 2,3-dihydrophthalazine-1,4-dione, and various aldehydes to produce pyrazolyl-phthalazine-diones. rsc.org

Biocatalysis, the use of enzymes or whole cells to perform chemical reactions, offers high specificity and mild reaction conditions. mt.comnih.gov The enzyme transketolase (TK), for example, has been investigated for the synthesis of α,α'-dihydroxyketones. ucl.ac.uk While direct biocatalytic routes to this compound are not well-documented, the principles of biocatalysis, such as directed evolution and enzyme screening, hold promise for developing novel synthetic pathways. nih.gov

Photochemical and Electrochemical Synthetic Transformations

Photochemical and electrochemical methods utilize light or electricity, respectively, as "traceless reagents" to drive chemical reactions, often under mild conditions. unipd.itnih.gov These techniques are gaining traction in organic synthesis for their potential to enable unique transformations. sioc-journal.cnsioc-journal.cnresearchgate.net

Photochemical approaches can be used to generate highly reactive intermediates. unipd.it For example, light-promoted reactions can lead to the formation of complex heterocyclic structures. unipd.it Electrochemical synthesis allows for precise control over redox processes. nih.gov The electrochemical reduction of phthalazine, for instance, can yield 1,2-dihydrophthalazine, with the outcome dependent on the cathode potential. thieme-connect.de While direct photochemical or electrochemical synthesis of this compound is not extensively reported, these methods represent a frontier in synthetic chemistry with the potential for developing novel and sustainable routes.

Stereoselective Synthesis of this compound and its Enantiomers

The enantioselective synthesis of 1,2-dihydrophthalazines is crucial for developing chiral molecules with potential therapeutic applications. A key strategy involves the stereoselective dearomatization of readily available phthalazines.

A notable methodology for achieving high enantioselectivity in the synthesis of 1,2-dihydrophthalazines is through anion-binding catalysis. acs.orgcsic.es This process involves a three-component reaction using phthalazines, an acylating reagent like benzoyl chloride, and a silyl (B83357) ketene (B1206846) acetal (B89532) as the nucleophile. acs.orgcsic.es A tert-leucine derived thiourea (B124793) can be employed as a hydrogen-bond donor catalyst to facilitate the Mannich-type addition of the silyl ketene acetal to an in situ generated N-acylphthalazinium chloride. acs.orgcsic.es

Specifically, the use of silyl ketene acetals with an isopropyl ester group has proven effective, yielding the corresponding (S)-dihydrophthalazine products in good yields and high enantioselectivities. acs.org For instance, the reaction of phthalazine with benzoyl chloride and a silyl ketene acetal bearing an isopropyl ester moiety can produce the desired 1,2-dihydrophthalazine with an isopropyl group at the ester position, a precursor that can be further modified. acs.org

Detailed research findings have demonstrated the efficiency of this approach. The subsequent hydrolysis of the isopropyl ester under basic conditions can be performed to yield cyclic β-hydrazino acid precursors, showcasing the synthetic utility of these chiral dihydrophthalazines without compromising the stereochemical integrity. acs.org

Table 1: Enantioselective Synthesis of Dihydrophthalazines using Isopropyl-Containing Reagents

| Reactants | Catalyst/Reagent | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Phthalazine, Benzoyl Chloride, Silyl Ketene Acetal (with iPr-ester) | tert-Leucine derived thiourea | (S)-1,2-dihydrophthalazine derivative | 79-89% | 84-90% | acs.org |

This method provides a direct route to key chiral building blocks necessary for the synthesis of more complex molecules, including dihydro- and tetrahydrophthalazines and phthalazones. csic.es

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms, including the intermediates and transition states, is fundamental to optimizing the synthesis of this compound and developing new synthetic routes.

In multi-step organic reactions, intermediates are species that are formed from the reactants and react further to give the products. fiveable.me These are often reactive species like carbocations, carbanions, or radicals and appear as local minima in reaction energy diagrams. fiveable.me Transition states, conversely, are high-energy, short-lived configurations at the peak of the energy profile that must be overcome for the reaction to proceed. fiveable.me

For the synthesis of dihydrophthalazine derivatives, several reaction pathways and intermediates have been proposed. In transition-metal-catalyzed reactions, the formation of an active catalyst is often the initial step. For example, in a rhodium-catalyzed reaction, a CpRh(OAc)₂ species might be generated in situ from the precursor [CpRhCl₂]₂. snnu.edu.cn This active catalyst can then engage in C-H activation and annulation cascades. snnu.edu.cnmdpi.com

The mechanism for the formation of related heterocyclic systems, such as 2-pyrazolines, has been shown to involve intermediates like carbinolamines, hydrazones, and hydroxypyrazolidines. csic.es Similarly, the synthesis of 1,2-dihydrophthalazines via dearomatization involves the in situ generation of a reactive N-acylphthalazinium chloride intermediate, which is then attacked by a nucleophile. acs.orgcsic.es Computational studies, such as those using Density Functional Theory (DFT), can be employed to investigate the energetics of different reaction pathways and the structures of intermediates and transition states, providing insights into the reaction mechanism. researchgate.netscholaris.ca

Nitrogen-centered radicals (NCRs) have emerged as versatile and highly reactive intermediates in a variety of chemical transformations, including the formation of C-N bonds and the synthesis of nitrogen-containing heterocycles. rsc.orgmdpi.comresearchgate.net These radicals can be generated through methods like homolytic cleavage or under reductive/oxidative conditions and can participate in complex reactions such as cyclizations and dimerizations. rsc.orgmdpi.com

The application of N-centered radicals in the synthesis of dihydropyridazines, which are structurally analogous to dihydrophthalazines, highlights their potential relevance. researchgate.net Visible-light photoredox catalysis has become a powerful tool for generating N-centered radicals under mild conditions. researchgate.netsioc-journal.cn For instance, a strategy involving visible-light photocatalytic oxidative deprotonation can lead to a cascade reaction of unsaturated hydrazones to form 1,6-dihydropyridazines with high regioselectivity. researchgate.net

Enzymatic systems are also being explored to generate and control these high-energy radical intermediates. nih.gov By combining enzymatic catalysis with photoredox catalysis, amidyl radicals can be generated within a protein's active site, enabling asymmetric hydroamination reactions to form N-heterocycles with high enantioselectivity. nih.gov While direct evidence for the involvement of N-centered radicals in the specific synthesis of this compound is not extensively documented, the established reactivity of these radicals in forming similar heterocyclic structures suggests it is a plausible and promising area for future mechanistic investigation. rsc.orgsioc-journal.cn

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgrroij.comscispace.com These principles are increasingly being applied to the synthesis of pharmaceutical intermediates and active compounds.

A key aspect of green chemistry is the use of safer solvents or the elimination of solvents altogether. pharmafeatures.com Solvent-free, or solid-state, reactions can reduce waste, minimize energy consumption, and lower risks associated with chemical exposure. pharmafeatures.com

Methodologies for the synthesis of phthalazine derivatives under solvent-free conditions have been developed. researchgate.netresearchgate.net For example, 2H-indazolo[2,1-b]phthalazine-triones can be synthesized through a one-pot, three-component reaction under solvent-free conditions, often facilitated by a reusable heterogeneous catalyst. researchgate.net Microwave irradiation in conjunction with a solid catalyst like Montmorillonite KSF clay has also been used to efficiently synthesize 1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carboxamides from phthalic anhydrides and semicarbazide (B1199961) under solvent-free conditions. researchgate.net

Alternatively, using water as a reaction medium is a green approach. imist.ma Aqueous syntheses avoid the use of volatile and often toxic organic solvents. For instance, the Diels-Alder reaction between furan (B31954) and maleic acid can be effectively carried out in water, demonstrating the potential for aqueous media in cycloaddition reactions. imist.ma

Table 2: Green Synthesis Approaches for Phthalazine Derivatives

| Reaction Type | Conditions | Catalyst/Medium | Advantages | Reference |

|---|---|---|---|---|

| Three-component condensation for 2H-indazolo[2,1-b]phthalazine-triones | Solvent-free | Heterogeneous nanocatalyst | High yields, short reaction times, reusable catalyst | researchgate.net |

| Synthesis of 1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carboxamides | Solvent-free, Microwave irradiation | Montmorillonite KSF clay | High yields, short reaction times, simple procedure | researchgate.net |

| Bromination of Acetanilide | Aqueous medium | Water | Avoids chlorinated solvents and acetic acid | imist.ma |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgacs.orgprimescholars.com A high atom economy signifies less waste generation at the molecular level. acs.org The calculation is:

% Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 acs.org

To optimize reaction efficiency, chemists strive to design syntheses with high atom economy. scranton.edu Rearrangement and addition reactions are inherently more atom-economical as they incorporate all reactant atoms into the product, resulting in a 100% atom economy. scranton.edu In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. scranton.edu

The synthesis of ibuprofen (B1674241) provides a classic industrial example of improving atom economy. The original six-step process had an atom economy of only 40%, generating significant waste. A newer, three-step process increased the atom economy to 77% (and effectively 100% with byproduct recycling), making the synthesis more efficient, cost-effective, and environmentally friendly. youtube.com

In the context of synthesizing this compound, applying the principle of atom economy would involve choosing reaction pathways, such as cycloadditions or catalytic cycles, that maximize the incorporation of atoms from the starting materials into the final dihydrophthalazine structure, thereby minimizing waste. acs.orgacs.org

Theoretical and Computational Chemistry of 2 Isopropyl 1,2 Dihydrophthalazine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of molecules like 2-isopropyl-1,2-dihydrophthalazine. These methods offer a window into the distribution of electrons and the nature of chemical bonds within the molecule.

Density Functional Theory (DFT) Studies for Ground and Excited States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.comnih.gov It is frequently employed to predict the geometries and properties of molecules containing nitrogen heterocyclic systems. mdpi.comnih.gov For dihydrophthalazine derivatives, DFT calculations, often using functionals like B3LYP with various basis sets, can determine atomic and molecular properties. nih.gov These studies are crucial for understanding the reactivity of these molecules in both gaseous and aqueous phases by calculating descriptors such as chemical potential, hardness, and electrophilicity. nih.gov

DFT has been successfully used to analyze the spectra and geometry of related heterocyclic systems. mdpi.com For instance, studies on similar compounds have utilized methods like B3LYP, BP86, and PBE to model their molecular structures. mdpi.com The accuracy of DFT is largely dependent on the chosen functional and basis set, and comparisons with experimental data are often necessary to validate the computational approach. mdpi.comimist.ma

Time-dependent DFT (TD-DFT) extends these capabilities to study the electronic excited states of molecules. aps.org This is particularly important for understanding the photophysical properties of compounds. While specific TD-DFT studies on this compound are not extensively documented in the provided results, the methodology is well-established for predicting the optical spectra of various molecules. aps.org The quality of the predicted spectra is highly dependent on the accuracy of the ground-state electron density calculation. aps.org

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules. For a molecule like this compound, the orientation of the isopropyl group relative to the dihydrophthalazine ring system is of particular interest. Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy conformations and the barriers between them. ornl.gov

While specific conformational analysis data for this compound is not available in the search results, the general approach involves systematically rotating flexible bonds and calculating the energy of each resulting conformer. This process generates an energy landscape that reveals the most stable three-dimensional arrangements of the atoms. ornl.gov Understanding the conformational preferences is essential for interpreting spectroscopic data and predicting how the molecule might interact with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, often using DFT methods, can predict the chemical shifts of ¹H and ¹³C nuclei. researchgate.net For dihydrophthalazine derivatives, these calculations can help assign the signals in the experimental NMR spectra to specific atoms in the molecule. researchgate.net The accuracy of these predictions depends on the level of theory and the basis set used in the calculation.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule. Quantum chemical calculations can predict these frequencies, which correspond to the stretching and bending of chemical bonds. nih.gov Comparing the calculated vibrational spectrum with the experimental one can provide strong evidence for the proposed molecular structure. For example, in studies of related heterocyclic compounds, calculated IR spectra have been used to confirm the structures of synthesized products. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their movements and interactions with their environment. analis.com.mymdpi.com An MD simulation calculates the trajectory of each atom in a system over time by solving Newton's equations of motion. analis.com.my

For this compound, MD simulations could be used to study its dynamic behavior in solution. This would involve placing the molecule in a box of solvent molecules (e.g., water) and simulating their collective motion. mdpi.com Such simulations can provide insights into how the solvent affects the conformation and flexibility of the molecule. rsc.org They can also be used to study processes like the diffusion of the molecule through the solvent. mdpi.com

Furthermore, MD simulations can be combined with quantum mechanics in what are known as QM/MM (quantum mechanics/molecular mechanics) simulations. This approach allows for a more accurate description of the electronic structure of the solute molecule while still accounting for the influence of the surrounding solvent. Ab initio MD simulations, where the forces are calculated "on the fly" using quantum mechanics, can also be used to study chemical reactions in solution, providing insights into the role of the solvent in the reaction mechanism. aps.org

No Information Found for this compound

Following a comprehensive search of available scientific literature, no specific studies or data pertaining to the Quantitative Structure-Reactivity Relationships (QSRR) analysis of This compound could be located.

Consequently, it is not possible to provide an article on the theoretical and computational chemistry of this compound with a focus on QSRR analysis as there are no detailed research findings or data tables available to support the generation of such content.

Exploration of 2 Isopropyl 1,2 Dihydrophthalazine in Advanced Chemical Applications Non Biological

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen-containing framework of 2-isopropyl-1,2-dihydrophthalazine and related structures makes them effective ligands in catalysis. These ligands can coordinate with a variety of metal centers, influencing the catalytic activity and selectivity of the resulting complexes.

Catalytic Applications in Organic Synthesis

While direct catalytic applications of this compound itself are not extensively documented in the provided results, the broader class of dihydrophthalazine and related nitrogen-containing heterocyclic ligands are instrumental in various organic transformations. For instance, dihydrophthalazine derivatives are key in the dearomatization of phthalazines, a process that provides access to valuable building blocks for more complex molecules. acs.orgcsic.es This transformation can be achieved with high enantioselectivity using organocatalysts. acs.orgcsic.es

Furthermore, related nitrogen-containing ligands are employed in a range of catalytic reactions. For example, a combination of a bipyridone ligand and a phosphine (B1218219) ligand with a palladium catalyst has been shown to be effective for the direct arylation of arenes. uva.es This dual-ligand system operates under milder conditions than systems with a single ligand. uva.es The disproportionation of 1,2-diphenylhydrazine (B7769752) into aniline (B41778) and azobenzene (B91143) can be catalyzed by a phosphonium (B103445) cation supported by a tetradentate bis(amidophenolate) ligand. chemrxiv.orgnih.gov These examples highlight the potential of nitrogen-rich heterocyclic scaffolds, including the dihydrophthalazine framework, in facilitating important organic reactions such as coupling reactions and hydrogenations.

Design and Synthesis of Metal Complexes Featuring this compound Ligands

The synthesis of metal complexes bearing ligands similar to this compound is a field of active research. Novel Schiff base ligands, such as those derived from 1-isopropyl-1H-indole-2-carbaldehyde, have been synthesized and used to create complexes with a variety of transition metals, including Zn(II), Ni(II), Cu(II), Mn(II), Co(II), Hg(II), Cd(II), Sn(II), Zr(II), and Fe(II). xiahepublishing.comresearchgate.net The synthesis typically involves the condensation of the ligand with a metal salt in a suitable solvent. xiahepublishing.comnih.gov

Characterization of these complexes often involves techniques like IR spectroscopy, which can confirm the coordination of the ligand to the metal center through shifts in characteristic vibrational frequencies, such as the C=N stretch. xiahepublishing.com The resulting metal complexes can exhibit various geometries, such as octahedral, depending on the metal and ligand. nih.gov For example, novel cobalt(II) and nickel(II) pincer ligand complexes incorporating an imidazole (B134444) functionality with isopropyl wingtip groups have been synthesized and characterized, revealing a pseudo-octahedral geometry around the metal center. mdpi.com

Table 1: Examples of Metal Complexes with Related Ligands

| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference |

| Co(II), Ni(II) | Pincer ONO Ligand with Isopropyl Wingtip | Pseudo-octahedral | mdpi.com |

| Cu(II), Co(II), Ni(II) | 2,5-diamino-1,3,4-thiadiazole | Octahedral | nih.gov |

| Zn(II), Ni(II), Cu(II), etc. | Schiff base from 1-isopropyl-1H-indole-2-carbaldehyde | 2:1 Ligand to Metal Ratio | xiahepublishing.com |

Application as a Chemical Building Block for Complex Polycyclic Systems and Architectures

Phthalazine (B143731) and its derivatives, including this compound, are recognized as valuable building blocks in the synthesis of more complex polycyclic systems. jocpr.comambeed.com The inherent reactivity of the phthalazine core allows for its elaboration into a variety of fused heterocyclic structures.

A significant application lies in the enantioselective synthesis of 1,2-dihydrophthalazines through the dearomatization of phthalazines. acs.orgcsic.es This method provides access to chiral building blocks that can be further transformed into dihydro- and tetrahydrophthalazines, phthalazones, and piperazic acid homologues. acs.orgcsic.es These transformations underscore the utility of the dihydrophthalazine scaffold in constructing diverse and complex molecular architectures. For example, a one-pot method has been developed for the synthesis of novel polycyclic carbazole (B46965) derivatives using a sequential multicomponent reaction followed by a Fisher indolization strategy, starting from readily available materials. researchgate.net

Investigation in Supramolecular Chemistry and Host-Guest Systems (Excluding Biological Recognition)

The principles of host-guest chemistry, a cornerstone of supramolecular chemistry, involve the formation of specific complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. mdpi.comresearchgate.net While direct studies on this compound in this context are not detailed, the structural motifs present in this compound are relevant to the design of host-guest systems.

The cavities and recognition sites within host molecules are often constructed from aromatic and heterocyclic units, similar to the phthalazine core. thno.orgrsc.org The formation of these host-guest complexes is driven by various non-covalent forces, including hydrogen bonding and van der Waals interactions. mdpi.comresearchgate.net The study of these interactions is crucial for designing systems with specific recognition properties. Computational methods are increasingly used to understand the thermodynamics and kinetics of host-guest complexation. chemrxiv.org

Potential in Materials Science: Advanced Polymer Precursors or Functional Materials

The structural features of this compound suggest its potential as a precursor for advanced functional materials. The incorporation of such heterocyclic units into polymer chains can impart specific properties to the resulting material.

Phthalic anhydride (B1165640), a related dicarboxylic acid anhydride, is a versatile substrate for creating a wide range of heterocyclic compounds and is used in the synthesis of polymers. rsc.org The synthesis of metal-organic frameworks (MOFs) is another area where such building blocks could be employed. MOFs are porous materials with potential applications in catalysis and separation, and their properties can be tuned by the choice of the organic linker. skemman.is While specific examples using this compound are not provided, the general principle of using functionalized heterocyclic compounds as building blocks for materials is well-established. bldpharm.com

Role as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk This strategy is fundamental to asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule. york.ac.uksigmaaldrich.com

The dihydrophthalazine framework, particularly when rendered chiral, has the potential to act as a chiral auxiliary or ligand. The enantioselective synthesis of 1,2-dihydrophthalazines itself relies on the use of a chiral catalyst to induce stereoselectivity. acs.orgcsic.es The resulting chiral dihydrophthalazine products could then, in principle, be used to direct subsequent stereoselective transformations. Sulfur-based chiral auxiliaries derived from amino acids have demonstrated high efficiency in various asymmetric reactions, including aldol (B89426) reactions and Michael additions. scielo.org.mx This highlights the potential for developing novel chiral auxiliaries based on the this compound scaffold for applications in asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Isopropyl-1,2-dihydrophthalazine, and how do reaction conditions influence yield?

- Methodology : Photochemical synthesis under mild aqueous conditions (e.g., room temperature) is a viable route for analogous dihydrophthalazines, yielding ~65% with optimized parameters. For example, irradiation of precursors in water/acetone mixtures (1:1 v/v) with UV light (254 nm) for 12–24 hours can produce the target compound . Reaction optimization should focus on solvent polarity, light intensity, and temperature control to minimize side reactions.

Q. How can researchers validate the purity and structural identity of this compound?

- Methodology : Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For instance, the isopropyl group’s characteristic splitting in ¹H NMR (heptet at δ 4.79 ppm, J = 6.8 Hz) and methyl doublets (δ 1.36 ppm) confirm substitution patterns. HRMS data (observed [M+H]⁺ at 177.1019 vs. calculated 177.1022) provide precise molecular weight validation .

Q. What analytical techniques are critical for assessing compound stability under storage conditions?

- Methodology : Conduct accelerated stability studies using HPLC-UV with C18 columns (e.g., 90:10 acetonitrile/water mobile phase). Monitor degradation products at 254 nm over 30 days at 40°C/75% relative humidity. Compare retention times and peak areas to identify hydrolytic or oxidative byproducts.

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl substituent influence the reactivity of 1,2-dihydrophthalazine derivatives?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and steric hindrance around the phthalazine core. Compare with experimental reactivity data in nucleophilic substitution or cycloaddition reactions. For example, the isopropyl group may reduce electrophilicity at the 1-position due to electron-donating effects, altering regioselectivity in cross-coupling reactions.

Q. What strategies resolve contradictions in reported synthetic yields for dihydrophthalazine derivatives?

- Methodology : Systematically test variables such as:

- Catalyst loading (e.g., transition-metal catalysts vs. organocatalysts).

- Solvent polarity (aprotic vs. protic solvents).

- Light source wavelength (UVA vs. UVB for photochemical steps).

Use a Design of Experiments (DoE) approach to identify critical factors. For instance, reports 65% yield under photochemical conditions, but reproducibility may depend on light penetration depth in scaled reactions.

Q. How can researchers address discrepancies in spectroscopic data for dihydrophthalazine derivatives across studies?

- Methodology : Cross-reference NMR assignments with computed chemical shifts (e.g., using ACD/Labs or Gaussian). For example, misassignments of aromatic protons in crowded regions (δ 7.2–8.4 ppm) can be resolved via 2D NMR (COSY, HSQC) and coupling constant analysis.

Q. What mechanistic insights explain the formation of byproducts during dihydrophthalazine synthesis?

- Methodology : Employ LC-MS/MS and isotopic labeling to track reaction pathways. For instance, deuterated solvents (e.g., D₂O) can reveal proton transfer steps, while tandem MS identifies fragmentation patterns of intermediates.

Data Contradiction and Analysis

Q. Why do some studies report lower thermal stability for this compound compared to unsubstituted analogs?

- Analysis : The isopropyl group introduces steric strain, destabilizing the planar phthalazine core. Use DSC/TGA to measure decomposition onset temperatures and compare with computational models (e.g., bond dissociation energy calculations).

Q. How should researchers reconcile conflicting recommendations for purification methods (e.g., column chromatography vs. recrystallization)?

- Analysis : Evaluate purity vs. recovery trade-offs. Column chromatography (silica gel, hexane/ethyl acetate) may resolve polar byproducts but risks compound loss. Recrystallization (ethanol/water) preserves yield but requires high solubility differentials. Use HPLC purity data to guide method selection.

Methodological Recommendations

- Synthetic Protocols : Prioritize photochemical or catalytic hydrogenation routes for scalability and reproducibility .

- Characterization : Combine spectroscopic techniques with computational validation to avoid misassignments.

- Stability Testing : Include accelerated degradation studies in early-phase research to inform storage and handling guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.